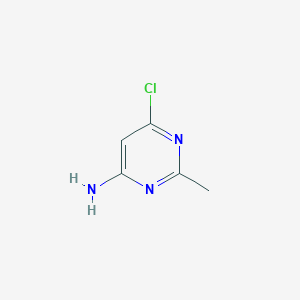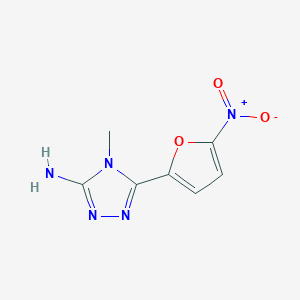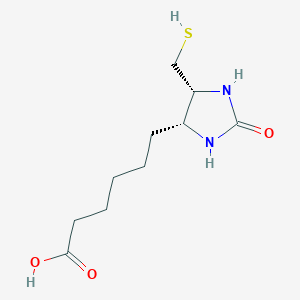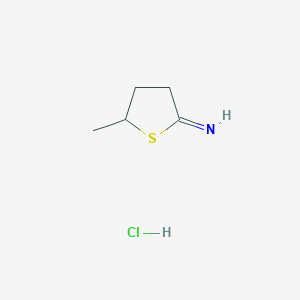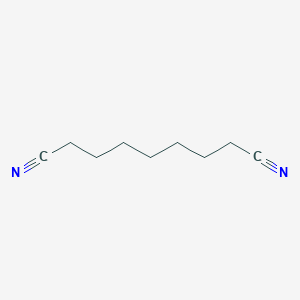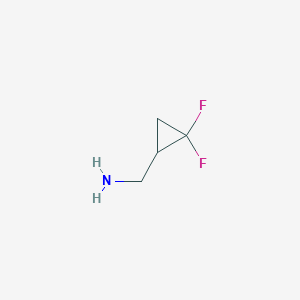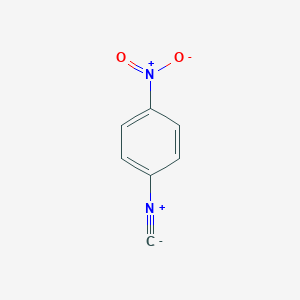![molecular formula C16H21NO B156845 N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide CAS No. 10207-07-5](/img/structure/B156845.png)
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide (PBODA) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PBODA belongs to the class of bicyclic compounds, which are known for their unique chemical properties and potential biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide is not fully understood, but it is believed to act on the GABAergic system in the brain. N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA-A receptors. This leads to an increase in inhibitory neurotransmission, which can reduce neuronal excitability and prevent seizures.
Efectos Bioquímicos Y Fisiológicos
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which can reduce neuronal excitability and prevent seizures. N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has also been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and reduce anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide is that it has been shown to have a low toxicity profile in animal models. This makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide is that it has a relatively short half-life in the body, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide. One area of interest is the development of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide derivatives that have improved pharmacokinetic properties. Another area of interest is the study of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide in combination with other drugs for the treatment of neurological and psychiatric disorders. Finally, the development of new animal models that better mimic human neurological and psychiatric disorders could provide valuable insights into the potential therapeutic applications of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide.
Métodos De Síntesis
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide can be synthesized using a variety of methods, including the reduction of bicyclo[2.2.2]octanone with sodium borohydride and the reaction of 4-bromobenzyl bromide with bicyclo[2.2.2]oct-7-ene-2,3-dione. The yield and purity of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and depression.
Propiedades
Número CAS |
10207-07-5 |
|---|---|
Nombre del producto |
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide |
Fórmula molecular |
C16H21NO |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
N-(4-phenyl-1-bicyclo[2.2.2]octanyl)acetamide |
InChI |
InChI=1S/C16H21NO/c1-13(18)17-16-10-7-15(8-11-16,9-12-16)14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,17,18) |
Clave InChI |
VMPACSDMLBCXKA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC12CCC(CC1)(CC2)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)NC12CCC(CC1)(CC2)C3=CC=CC=C3 |
Sinónimos |
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



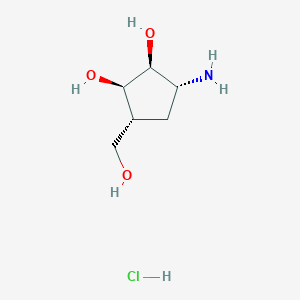
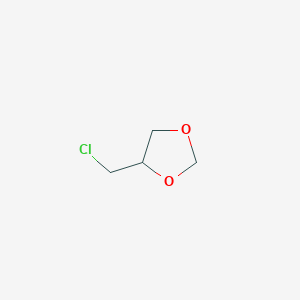
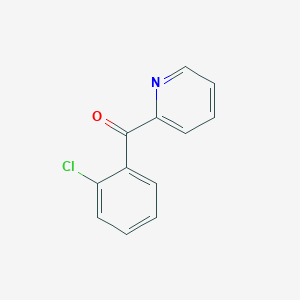
![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)
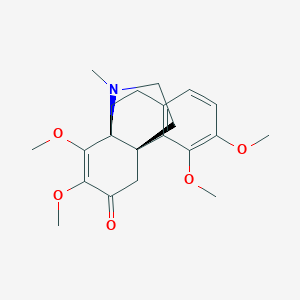
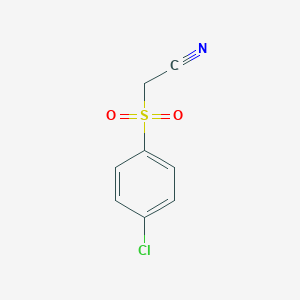
![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B156777.png)
